molecular formula C11H9BrN2O B15214755 3-benzyl-5-bromopyrimidin-4(3H)-one CAS No. 89185-09-1

3-benzyl-5-bromopyrimidin-4(3H)-one

Cat. No.: B15214755
CAS No.: 89185-09-1
M. Wt: 265.11 g/mol
InChI Key: OKLMCDJHTAYQME-UHFFFAOYSA-N
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Description

3-benzyl-5-bromopyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-bromopyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine derivatives, which are commercially available or can be synthesized from simpler precursors.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-bromopyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-benzyl-5-bromopyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromine and benzyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-chloropyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-benzyl-5-fluoropyrimidin-4(3H)-one: Contains a fluorine atom, which can influence its reactivity and biological activity.

Uniqueness

3-benzyl-5-bromopyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s physical and chemical properties.

Properties

CAS No.

89185-09-1

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-benzyl-5-bromopyrimidin-4-one

InChI

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14(11(10)15)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

OKLMCDJHTAYQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C(C2=O)Br

Origin of Product

United States

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